![molecular formula C21H17NO3 B4069332 N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4069332.png)
N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves interactions between specific esters or carboxamides and nucleophilic amines. This process can yield various therapeutically relevant compounds, including 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, through a facilitated reaction in a basic environment (Bozzo, Pujol, Solans, & Font‐Bardia, 2003)1.
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized through techniques such as IR, 1H NMR, MS spectral data, and elemental analysis. These methods confirm the structures of synthesized compounds, which are crucial for understanding their potential therapeutic activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010)2.
Chemical Reactions and Properties
Chemical reactions involving the target compound class often involve the formation of derivatives with significant biological activities. For instance, thiophene derivatives synthesized from similar carboxamide precursors have shown a range of biological activities, demonstrating the compound's versatility in chemical reactions (Yar & Ansari, 2009)3.
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, play a crucial role in the drug development process. X-ray crystallography and other spectroscopic methods have been used to determine the crystal structures of similar compounds, providing insights into their stability and reactivity (Saeed, Rashid, Bhatti, & Jones, 2010)4.
Chemical Properties Analysis
The chemical properties of "N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide" derivatives, such as reactivity with various reagents and potential for forming bioactive molecules, have been explored. These studies include the synthesis of compounds with antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the chemical versatility and therapeutic potential of this class of compounds (Amr et al., 2010)2.
Mechanism of Action
Target of Action
The primary targets of N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide are currently unknown. This compound is structurally similar to other benzodioxane derivatives, which have been found to interact with various targets in the body
Mode of Action
Given its structural similarity to other benzodioxane derivatives, it may interact with its targets in a similar manner . .
Result of Action
The molecular and cellular effects of N-2-biphenylyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide’s action are currently unknown. Given its structural similarity to other benzodioxane derivatives, it may have similar effects . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can significantly impact the action of a compound
properties
IUPAC Name |
N-(2-phenylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(20-14-24-18-12-6-7-13-19(18)25-20)22-17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-13,20H,14H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEPEUPWXFJIHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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